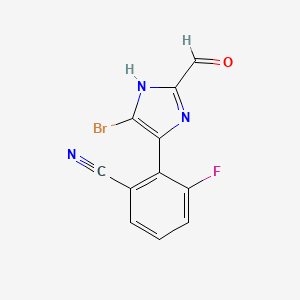
2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile
Beschreibung
The compound “MFCD33022722” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Eigenschaften
Molekularformel |
C11H5BrFN3O |
|---|---|
Molekulargewicht |
294.08 g/mol |
IUPAC-Name |
2-(5-bromo-2-formyl-1H-imidazol-4-yl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C11H5BrFN3O/c12-11-10(15-8(5-17)16-11)9-6(4-14)2-1-3-7(9)13/h1-3,5H,(H,15,16) |
InChI-Schlüssel |
WJKXBUPVDXSHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=C(NC(=N2)C=O)Br)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of “MFCD33022722” involves specific reaction conditions and routes. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability .
Analyse Chemischer Reaktionen
“MFCD33022722” undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, achieving high yields under ambient conditions without traditional chemical catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
“MFCD33022722” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it plays a role in drug development and therapeutic interventions. Industrially, it is utilized in the production of various chemical products .
Wirkmechanismus
The mechanism by which “MFCD33022722” exerts its effects involves specific molecular targets and pathways. For example, it may interact with certain enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
“MFCD33022722” can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with triazolo ring structures or methanesulfonate groups. The uniqueness of “MFCD33022722” lies in its specific preparation method and stability, which may not be present in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


